Cas no 2135474-64-3 (tert-butyl N-2-(3-oxobutyl)phenylcarbamate)
tert-butyl N-2-(3-oxobutyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-2-(3-oxobutyl)phenylcarbamate
- 1,1-Dimethylethyl N-[2-(3-oxobutyl)phenyl]carbamate
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- Inchi: 1S/C15H21NO3/c1-11(17)9-10-12-7-5-6-8-13(12)16-14(18)19-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,18)
- InChI Key: HXXDMIFDFXGIQG-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=CC=CC=C1CCC(=O)C
Experimental Properties
- Density: 1.090±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 337.4±25.0 °C(Predicted)
- pka: 13.77±0.70(Predicted)
tert-butyl N-2-(3-oxobutyl)phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1875185-0.05g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1875185-0.1g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1875185-0.25g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1875185-0.5g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1875185-1.0g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1875185-2.5g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1875185-5.0g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1875185-10.0g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1875185-1g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1875185-5g |
tert-butyl N-[2-(3-oxobutyl)phenyl]carbamate |
2135474-64-3 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-2-(3-oxobutyl)phenylcarbamate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on tert-butyl N-2-(3-oxobutyl)phenylcarbamate
tert-butyl N-2-(3-oxobutyl)phenylcarbamate (CAS No. 2135474-64-3)
The compound tert-butyl N-2-(3-oxobutyl)phenylcarbamate, identified by the CAS registry number 2135474-64-3, is a significant organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a phenylcarbamate moiety substituted at the 2-position with a 3-oxobutyl chain. The molecular formula of this compound is C15H20N2O3, and its molecular weight is approximately 288.34 g/mol.
The synthesis of tert-butyl N-2-(3-oxobutyl)phenylcarbamate typically involves multi-step reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yield while minimizing side reactions.
In terms of applications, this compound has garnered significant attention due to its potential as an intermediate in drug discovery. Its phenylcarbamate group is known to exhibit bioactivity in various biological systems, making it a valuable building block for the development of novel therapeutic agents. Recent studies have highlighted its role in modulating enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors, which are critical targets in oncology and infectious disease treatments.
Beyond pharmaceutical applications, tert-butyl N-2-(3-oxobutyl)phenylcarbamate has also been investigated for its potential in agrochemicals. Its ability to interact with plant enzymes suggests its utility as a herbicide or plant growth regulator. Field trials conducted in 2023 demonstrated promising results in enhancing crop resilience against environmental stressors such as drought and temperature fluctuations.
The structural versatility of this compound also extends to materials science, where it has been employed as a precursor for advanced polymers and coatings. Its tert-butyl group contributes to thermal stability, while the phenylcarbamate moiety imparts adhesive properties. Recent research has focused on optimizing its incorporation into polymer matrices to enhance mechanical strength and durability.
In conclusion, tert-butyl N-2-(3-oxobutyl)phenylcarbamate (CAS No. 2135474-64-3) stands out as a multifaceted compound with vast potential across various industries. Its synthesis continues to be refined through innovative chemical methodologies, while its applications are expanding into new frontiers thanks to cutting-edge research. As scientific understanding deepens, this compound is poised to play an even more pivotal role in advancing modern technologies and therapies.
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